N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine is a synthetic compound that belongs to the class of amino acids modified with a fluorene-derived protecting group. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptide-based drugs and as a building block in medicinal chemistry.
The compound is typically synthesized in laboratory settings, utilizing various organic synthesis techniques. It is commercially available from chemical suppliers and can be obtained in high purity for research purposes.
This compound can be classified as:
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine generally involves several steps, including the protection of the amino group and subsequent coupling reactions.
The reaction conditions often involve:
The molecular structure of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine can be represented by its molecular formula . The structure features:
C1=CC2=C(C=C1)C(=C(C=C2)C3=CC=CC=C3)C(=O)O
XWQGZJZQKXKQJZ-UHFFFAOYSA-N
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions often require specific conditions such as temperature control and pH adjustment to ensure optimal yields and purity.
The mechanism of action for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it may influence:
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine finds applications primarily in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing how modifications to simple amino acids can lead to significant advancements in drug development.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4